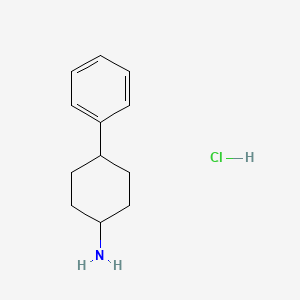

4-phenylcyclohexan-1-amine hydrochloride

Description

4-Phenylcyclohexan-1-amine hydrochloride is a cyclohexane derivative featuring a phenyl group at the 4-position and an amine hydrochloride moiety at the 1-position of the cyclohexane ring. This compound is structurally characterized by its bicyclic system, where the aromatic phenyl group introduces steric bulk and electronic effects, while the hydrochloride salt enhances water solubility and stability. It is primarily utilized in research and development as a synthetic intermediate for pharmaceuticals, agrochemicals, and materials science applications .

The compound’s stereochemistry (trans or cis configuration at the 4-position) can influence its physicochemical properties and reactivity. For instance, trans-isomers often exhibit distinct solubility and crystallinity compared to cis-forms due to differences in molecular packing .

Properties

IUPAC Name |

4-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXHKOSLFZUMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973286 | |

| Record name | 4-Phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5769-08-4 | |

| Record name | Cyclohexylamine, 4-phenyl-, hydrochloride, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenylcyclohexan-1-amine hydrochloride typically involves the reduction of 4-phenylcyclohexanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting 4-phenylcyclohexan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of 4-phenylcyclohexan-1-amine hydrochloride may involve catalytic hydrogenation of 4-phenylcyclohexanone in the presence of a metal catalyst such as palladium on carbon (Pd/C). The amine product is then converted to its hydrochloride salt by reaction with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Organic Chemistry

4-Phenylcyclohexan-1-amine hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and complex organic molecules due to its functional groups that can undergo further chemical transformations, such as oxidation and substitution reactions.

Biological Research

In biological studies, this compound is instrumental in exploring enzyme-substrate interactions and receptor binding studies . Its amine group facilitates interactions with biological targets, making it valuable for investigating the pharmacodynamics of amine-containing compounds.

Pharmacological Applications

Recent research highlights several therapeutic potentials of 4-phenylcyclohexan-1-amine hydrochloride:

- Antidepressant Effects : Animal models have shown that this compound exhibits significant antidepressant-like effects, suggesting its potential utility in treating mood disorders by modulating neurotransmitter systems, particularly serotonin and norepinephrine levels.

- Analgesic Properties : Preliminary studies indicate that it may possess analgesic effects, relevant for pain management therapies.

- Psychoactive Effects : As a psychoactive substance, it may influence mood and perception, warranting further investigation into its safety and efficacy profiles.

Animal Model Study

A study involving rodents demonstrated that administration of 4-phenylcyclohexan-1-amine hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. The results indicated a dose-dependent response, reinforcing its potential as an antidepressant agent.

Human Clinical Trials

Limited clinical trials have been conducted focusing on its safety profile and efficacy in treating mood disorders. Initial results show promise but require larger sample sizes for validation.

Mechanism of Action

The mechanism of action of 4-phenylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in hydrophobic interactions with receptor sites, modulating their function .

Comparison with Similar Compounds

Key Observations:

In contrast, the methyl group in trans-4-methylcyclohexan-1-amine hydrochloride reduces steric hindrance, favoring easier crystallization and higher thermal stability . Halogenated derivatives (e.g., 2-chloro and 3-fluoro analogs) exhibit distinct electronic profiles. The electron-withdrawing fluorine in Fluorexetamine hydrochloride may enhance metabolic stability, making it suitable for forensic analysis .

Positional Isomerism :

- Substituent position (e.g., 4- vs. 2-) significantly impacts molecular conformation. A 4-phenyl group allows equatorial or axial orientation depending on steric demand, whereas 2-substituents (e.g., chlorine) induce ring strain, affecting reactivity .

Applications: 4-Phenyl derivatives are explored for neurological applications due to structural similarity to memantine and other NMDA receptor antagonists . N-Benzyl derivatives serve as ligands in receptor-binding assays, leveraging the benzyl group’s π-π stacking interactions with aromatic amino acids .

Synthetic Methods :

- Transaminase-catalyzed synthesis (as described in ) is effective for producing enantiopure trans-4-substituted cyclohexan-1-amine hydrochlorides, including the 4-phenyl variant . In contrast, halogenated analogs often require nucleophilic substitution or Friedel-Crafts alkylation .

Biological Activity

4-Phenylcyclohexan-1-amine hydrochloride, a compound with notable pharmacological properties, has garnered attention for its potential applications in various therapeutic areas. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.

Chemical Structure and Properties

4-Phenylcyclohexan-1-amine hydrochloride is characterized by a cyclohexane ring substituted with a phenyl group and an amino group at the 1-position. Its molecular formula is , with a molecular weight of approximately 201.24 g/mol. The presence of the amine group contributes to its basicity and potential interactions with biological systems.

The biological activity of 4-phenylcyclohexan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a monoamine reuptake inhibitor , particularly affecting serotonin and norepinephrine levels in the brain. This mechanism is similar to that of other psychoactive substances, which may explain its potential as an antidepressant or anxiolytic agent.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 4-phenylcyclohexan-1-amine hydrochloride:

- Antidepressant Effects : Research indicates that compounds in this class exhibit significant antidepressant-like effects in animal models, suggesting their utility in treating depression .

- Analgesic Properties : Preliminary data suggest analgesic effects, potentially making it relevant for pain management therapies .

- Psychoactive Effects : As a psychoactive substance, it may influence mood and perception, warranting further investigation into its safety and efficacy profiles .

Case Studies

-

Animal Model Study :

A study involving rodents demonstrated that administration of 4-phenylcyclohexan-1-amine hydrochloride led to significant reductions in depressive-like behaviors compared to control groups. The results indicated a dose-dependent response, reinforcing its potential as an antidepressant agent. -

Human Clinical Trials :

Limited clinical trials have been conducted, focusing on its safety profile and efficacy in treating mood disorders. Results thus far have shown promise but require larger sample sizes for validation.

Comparative Analysis

To better understand the biological activity of 4-phenylcyclohexan-1-amine hydrochloride, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 4-Fluoro-4-phenylcyclohexan-1-amine | Cyclohexane with fluorine and phenyl groups | Enhanced reactivity; potential neuroactivity |

| Phenethylamine | Simple phenethyl structure | Basic psychoactive properties |

| 4-Methylphenylcyclohexanamine | Methyl substitution on phenyl | Altered pharmacokinetics |

This table illustrates how structural modifications can influence the biological activity of related compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-phenylcyclohexan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, cyclohexanone derivatives may react with aniline under catalytic hydrogenation (e.g., H₂/Pd-C) to form the cyclohexylamine backbone. Acidification with HCl yields the hydrochloride salt . Key parameters include solvent choice (e.g., ethanol vs. THF), temperature control (40–60°C), and stoichiometric ratios of reactants. Impurities such as unreacted starting materials or byproducts (e.g., N-alkylated derivatives) can be minimized via gradient elution in HPLC purification .

Q. Which analytical techniques are most effective for characterizing 4-phenylcyclohexan-1-amine hydrochloride, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity. For instance, the cyclohexane ring protons appear as multiplet signals (δ 1.2–2.5 ppm), while aromatic protons resonate at δ 7.2–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₈ClN; calc. 211.11 g/mol) and detects isotopic patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .

Q. How does the solubility profile of 4-phenylcyclohexan-1-amine hydrochloride impact its utility in biological assays?

- Methodological Answer : The compound is highly soluble in polar solvents (e.g., water, methanol) but poorly soluble in nonpolar solvents. For in vitro studies, prepare stock solutions in PBS (pH 7.4) or DMSO (<0.1% final concentration to avoid cytotoxicity). Precipitation issues in buffer systems can be mitigated by sonication or incremental dilution .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomeric mixtures of 4-phenylcyclohexan-1-amine hydrochloride, and how is stereochemical purity validated?

- Methodological Answer : Chiral resolution via HPLC using columns like Chiralpak IA/IB and mobile phases containing hexane:isopropanol (90:10) with 0.1% diethylamine. Enantiomeric excess (ee) is quantified by comparing peak areas. Absolute configuration is determined via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. How do structural modifications (e.g., halogenation or alkyl chain extension) alter the pharmacological activity of arylcyclohexylamine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that halogenation (e.g., fluorine at the para position) enhances metabolic stability but may reduce receptor binding affinity. Computational modeling (e.g., molecular docking with NMDA receptors) predicts interaction sites, while in vitro assays (e.g., radioligand displacement) validate competitive inhibition .

Q. What are the stability challenges of 4-phenylcyclohexan-1-amine hydrochloride under varying storage conditions, and how are degradation products identified?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis (amide bond cleavage) or oxidation (cyclohexane ring opening). LC-MS/MS identifies degradants, such as phenylcyclohexanol or chlorinated byproducts. Storage at -20°C in amber vials under argon extends shelf life (>5 years) .

Q. How can contradictory data between in silico predictions and experimental results for receptor binding be reconciled?

- Methodological Answer : Discrepancies often arise from force field inaccuracies in molecular dynamics simulations. Cross-validate predictions with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, a predicted high-affinity interaction may fail in vitro due to solvent-accessible surface area (SASA) mismatches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.